molecular formula C7H18P2 B1608396 1,3-Bis(dimethylphosphino)propane CAS No. 39564-18-6

1,3-Bis(dimethylphosphino)propane

Cat. No. B1608396
M. Wt: 164.17 g/mol
InChI Key: GZDVNUHKYJNVNT-UHFFFAOYSA-N
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Patent
US06111127

Procedure details

Example 8 was repeated in the same manner as described except that 1,3-bis(dimethylphosphino)propane was substituted for 1,3-bis(diphenylphosphino)propane and that the reaction was carried out for 36 hours. The proton NMR analysis of the resulting reaction mixture revealed that an isomeric mixture of (a) dimethyl 1-octen-2-yl-phosphonate and (b) dimethyl 1-octen-1-yl-phosphonate was obtained with a yield of 85% and that the weight ratio of the former phosphonate (a) to the latter phosphonate (b) was 94:6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethyl 1-octen-2-yl-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]P(C)CCCP(C)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:39]=[C:40]([P:47](=[O:54])([O:51][CH2:52][CH3:53])[O:48][CH2:49][CH3:50])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46]>>[CH2:39]=[C:40]([P:47](=[O:54])([O:51][CH2:52][CH3:53])[O:48][CH2:49][CH3:50])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46].[CH:40]([P:47](=[O:54])([O:48][CH2:49][CH3:50])[O:51][CH2:52][CH3:53])=[CH:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP(CCCP(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
dimethyl 1-octen-2-yl-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(CCCCCC)P(OCC)(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The proton NMR analysis of the resulting reaction mixture

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C=C(CCCCCC)P(OCC)(OCC)=O
Name
Type
product
Smiles
C(=CCCCCCC)P(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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